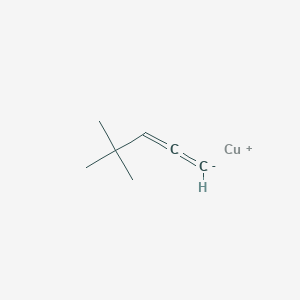
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide is a chemical compound with the molecular formula C7H11Cu. It is a copper complex with a unique structure, where the copper ion is coordinated to a 4,4-dimethylpenta-1,2-dien-1-ide ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide typically involves the reaction of copper(I) chloride with 4,4-dimethylpenta-1,2-dien-1-ide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: The ligand can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher affinity for copper(I), such as phosphines or amines.
Major Products Formed
Oxidation: Copper(II) complexes or copper oxides.
Reduction: Metallic copper.
Substitution: New copper(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions involving the activation of small molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent or in the development of copper-based drugs.
Wirkmechanismus
The mechanism by which Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide exerts its effects involves the coordination of the copper(I) ion to the ligand. This coordination can influence the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(1+) 4,4-dimethylpenta-1,4-dien-1-ide
- Copper(1+) 4,4-dimethylpenta-1,3-dien-1-ide
- Copper(1+) 4,4-dimethylpenta-1,2-dien-2-ide
Uniqueness
Copper(1+) 4,4-dimethylpenta-1,2-dien-1-ide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and selectivity in chemical reactions compared to other copper complexes .
Eigenschaften
CAS-Nummer |
79754-98-6 |
|---|---|
Molekularformel |
C7H11Cu |
Molekulargewicht |
158.71 g/mol |
InChI |
InChI=1S/C7H11.Cu/c1-5-6-7(2,3)4;/h1,6H,2-4H3;/q-1;+1 |
InChI-Schlüssel |
MAUCUVBZNKOADG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C=[CH-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


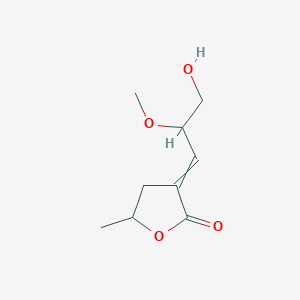
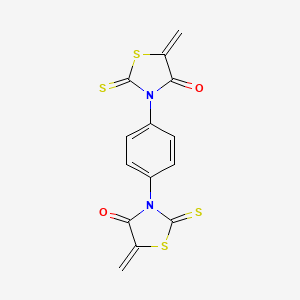
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
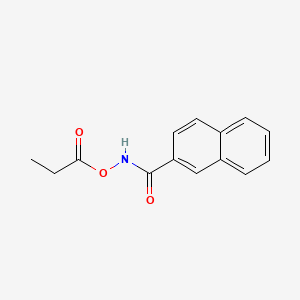
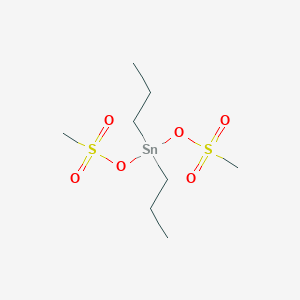
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
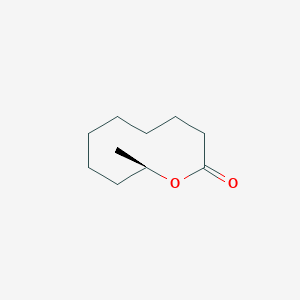

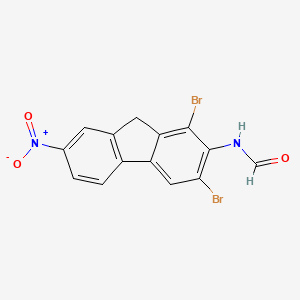

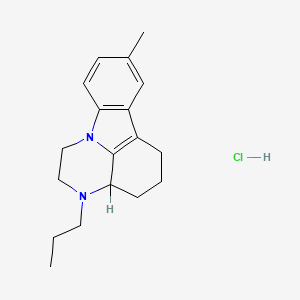
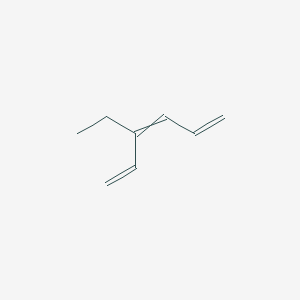
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

